molecular formula C9H9NO B070596 7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol CAS No. 184827-10-9

7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol

Cat. No.: B070596
CAS No.: 184827-10-9
M. Wt: 147.17 g/mol
InChI Key: OUUYAJHMVQSQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol is a heterocyclic compound that belongs to the class of cyclopenta[c]pyridines. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyridine ring with a methylidene group at the 7-position and a hydroxyl group at the 5-position. This structural configuration imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol typically involves multicomponent condensation reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes in the presence of a base such as triethylamine. The reaction proceeds through the formation of intermediate alkenes, which undergo further cyclization and transamination to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone.

    Reduction: The double bond in the methylidene group can be reduced to form a saturated derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 7-Keto-5,6-dihydrocyclopenta[c]pyridin-5-ol.

    Reduction: 7-Methyl-5,6-dihydrocyclopenta[c]pyridin-5-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals

Mechanism of Action

The mechanism of action of 7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares a similar core structure but with different substituents.

    Cyclopenta[b]pyridine derivatives: A broader class of compounds with varying biological activities.

Uniqueness: 7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts .

Properties

IUPAC Name

7-methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5,9,11H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUYAJHMVQSQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C2=C1C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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